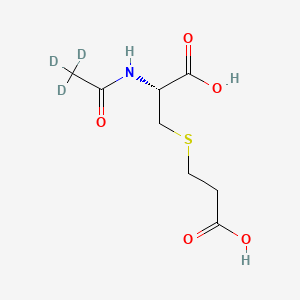

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3

Description

Overview of Mercapturic Acid Biotransformation Pathways

Historical Perspectives on S-Conjugate Formation

The discovery of mercapturic acids dates back to 1879 when Baumann and Preuss identified a sulfur-containing metabolite in the urine of dogs that had been administered bromobenzene. issx.org They named this class of compounds "mercapturic acids." issx.org Shortly after, the correct structure of these metabolites was identified as acetyl cysteine conjugates. issx.org However, the complete metabolic sequence, beginning with glutathione (B108866) conjugation, remained elusive for over seven decades. issx.org It wasn't until 1959 that the relationship between glutathione conjugation and the formation of mercapturic acids was firmly established, revealing the central role of glutathione in this detoxification process. issx.org

Enzymatic Mechanisms of Glutathione S-Transferase-Mediated Conjugation

The initial and rate-limiting step in the mercapturic acid pathway is the conjugation of the electrophilic substrate with the tripeptide glutathione (GSH). wikipedia.org This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.org GSTs are found in most tissues, with high concentrations in the liver, and play a pivotal role in cellular protection against toxic insults. ebi.ac.uk

The primary function of GSTs is to catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic center of a xenobiotic compound. wikipedia.org This process is twofold: the enzyme binds both the substrate at a hydrophobic site (H-site) and glutathione at an adjacent, hydrophilic site (G-site). wikipedia.org Subsequently, the enzyme activates the thiol group of GSH, facilitating its reaction with the substrate. wikipedia.org A conserved tyrosine residue within the active site is often crucial for this activation, as it lowers the pKa of the glutathione thiol group. bohrium.com

Role of Subsequent Processing Enzymes in Mercapturic Acid Biosynthesis

Following the initial conjugation with glutathione, the resulting glutathione S-conjugate undergoes a series of enzymatic modifications to form the final mercapturic acid. wikipedia.org This sequential process involves the action of several key enzymes:

γ-Glutamyltransferase (GGT): This enzyme is located on the outer surface of the cell membrane and initiates the breakdown of the glutathione conjugate by removing the γ-glutamyl residue. nih.govnih.gov

Dipeptidases: Following the action of GGT, dipeptidases cleave the glycine (B1666218) residue from the cysteinyl-glycine conjugate, yielding a cysteine S-conjugate. wikipedia.orgnih.gov

N-Acetyltransferase: In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase to form the mercapturic acid, which is then typically excreted in the urine. tandfonline.comwikipedia.org

Strategic Significance of Stable Isotope Labeled Compounds in Biochemical Research

Stable isotope labeling has become an indispensable tool in biochemical and biomedical research, offering a powerful means to trace metabolic pathways and quantify endogenous molecules with high precision and accuracy. silantes.com N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 exemplifies the application of this technology as a deuterated internal standard.

Principles of Deuterium (B1214612) Labeling for Metabolic Tracing

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is commonly used in metabolic research. nih.gov The principle of deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium. creative-proteomics.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to be processed by enzymes and metabolic pathways in a manner identical to its unlabeled counterpart. diagnosticsworldnews.com

The key advantage of this labeling is that the increased mass can be readily detected by mass spectrometry. creative-proteomics.com By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identify its breakdown products, and elucidate complex biochemical pathways. researchgate.net

Advantages in Quantitative Analysis and Methodological Validation

The use of stable isotope-labeled compounds, such as this compound, as internal standards is considered the gold standard for quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). oup.com

The advantages of this approach are numerous:

Improved Accuracy and Precision: The stable isotope-labeled internal standard is chemically identical to the analyte being measured, meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. oup.com This co-elution allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Methodological Validation: These internal standards are crucial for the validation of analytical methods, ensuring their reliability and reproducibility.

Enhanced Sensitivity: The use of stable isotopes can improve the sensitivity of detection in certain analytical techniques. silantes.com

In the context of this compound, its use as an internal standard allows for the precise measurement of N-Acetyl-S-(2-carboxyethyl)-L-cysteine in biological samples, such as urine. This quantification is vital for assessing exposure to certain xenobiotics that are metabolized via the mercapturic acid pathway to this specific end-product. nih.gov

| Feature | Advantage in Quantitative Analysis |

| Chemical Identity | Co-elutes with the unlabeled analyte, correcting for variations in sample processing and instrument response. oup.com |

| Mass Difference | Allows for clear differentiation from the endogenous analyte by the mass spectrometer. |

| Non-Radioactive | Safe for use in human studies and does not require special handling or disposal. diagnosticsworldnews.com |

| High Precision | Enables the accurate determination of analyte concentration, crucial for biomarker studies. |

Discrimination of Endogenous and Exogenous Metabolites

A significant challenge in toxicology and metabolic research is determining the origin of a specific metabolite. Many chemical compounds found in the body can be produced through normal physiological processes (endogenously) and can also be formed from the metabolism of foreign substances, or xenobiotics (exogenously). acs.org This dual origin complicates the assessment of exposure to external chemicals and the understanding of their impact on health. americanchemistry.com

To overcome this limitation, a methodology known as Stable Isotope Labeling and Mass Spectrometry (SILMS) is employed. acs.orgamericanchemistry.com This technique uses compounds labeled with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to differentiate the source of metabolites. frontiersin.org When a xenobiotic that has been labeled with a stable isotope is introduced into a biological system, the metabolites derived from it will also carry the isotopic label. nih.gov

Using a high-resolution mass spectrometer, analysts can distinguish between the labeled metabolites (from the exogenous source) and the unlabeled, naturally occurring metabolites (from endogenous sources) based on their distinct mass-to-charge ratios. acs.orgnih.gov this compound serves as an ideal internal standard in such studies. By adding a known quantity of the labeled compound to a biological sample, researchers can accurately quantify the concentration of the unlabeled, endogenous or xenobiotic-derived N-Acetyl-S-(2-carboxyethyl)-L-cysteine. This approach provides absolute quantitation and clearly differentiates the contribution of external exposure from the body's natural baseline levels of the compound. acs.orgamericanchemistry.com

Specificity of N-Acetyl-S-(2-carboxyethyl)-L-cysteine as an Endogenous and Xenobiotic Metabolite

N-Acetyl-S-(2-carboxyethyl)-L-cysteine, the non-labeled form of the subject compound, is recognized as both a product of the body's detoxification processes for foreign chemicals and a compound that can arise from natural, endogenous sources.

As a Xenobiotic Metabolite:

The compound is a well-established urinary biomarker for exposure to several industrial chemicals, notably acrylamide (B121943) and acrylonitrile (B1666552). nih.govnih.gov When these electrophilic compounds enter the body, they are detoxified through the glutathione pathway. nih.gov Glutathione S-transferase enzymes catalyze the conjugation of the xenobiotic to glutathione. Subsequent enzymatic processing of this conjugate leads to the formation of a mercapturic acid, which in this case is N-Acetyl-S-(2-carboxyethyl)-L-cysteine, that is then excreted in the urine. nih.gov Its presence and quantity in urine can thus serve as a reliable indicator of an individual's exposure to these specific precursor compounds.

| Xenobiotic Precursor | Primary Use / Source of Exposure | Metabolic Pathway |

|---|---|---|

| Acrylamide | Industrial chemical, high-temperature cooking of starchy foods | Glutathione Conjugation nih.gov |

| Acrylonitrile | Production of plastics and synthetic rubbers | Glutathione Conjugation nih.govnih.gov |

As an Endogenous Metabolite:

The existence of N-Acetyl-S-(2-carboxyethyl)-L-cysteine is not exclusively linked to xenobiotic exposure. The parent amino acid, S-(2-Carboxyethyl)-L-cysteine (β-CEC), occurs naturally in significant quantities in certain plants, particularly legumes from the Acacia and Calliandra genera. nih.govmdpi.com Consumption of these plants as food or fodder can lead to the presence of this compound in the body, which may then be N-acetylated to form N-Acetyl-S-(2-carboxyethyl)-L-cysteine. nih.gov

Furthermore, there is evidence for potential endogenous synthesis. The compound is a structural homolog of S-carboxymethyl-l-cysteine (carbocisteine), a molecule that can be formed endogenously through the reaction of glyoxal (B1671930) (a product of normal metabolism) and cysteine. nih.gov This parallel suggests that similar endogenous metabolic pathways could potentially generate S-(2-carboxyethyl)-L-cysteine from metabolic precursors within the body, which would then be acetylated. nih.gov

| Source Type | Specific Source | Notes |

|---|---|---|

| Dietary (Natural) | Legumes of the Calliandra and Acacia genera | Can contain up to 3% S-(2-Carboxyethyl)-L-cysteine per dry plant weight. nih.govmdpi.com |

| Potential Endogenous Synthesis | Metabolic byproducts reacting with L-cysteine | Inferred from homologous pathways, such as the formation of S-carboxymethyl-l-cysteine from glyoxal. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO5S |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1/i1D3 |

InChI Key |

CLQPFBSYILTXKI-FYFSCIFKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Enzymatic Interactions of N Acetyl S 2 Carboxyethyl L Cysteine

In Vitro Enzymatic Formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine

The in vitro synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a multi-step enzymatic process that begins with the conjugation of an electrophilic precursor to glutathione (B108866) and culminates in the N-acetylation of the resulting cysteine conjugate. researchgate.net

Identification and Characterization of Involved Enzymes (e.g., GSTs, N-Acetyltransferases)

The formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine is catalyzed by a sequence of four key enzymes:

Glutathione S-Transferases (GSTs) : These enzymes initiate the detoxification process by catalyzing the Michael-type addition of the tripeptide glutathione (GSH) to electrophilic compounds such as ethyl acrylate (B77674) or acrylonitrile (B1666552). nih.govnih.gov This reaction is a primary defense mechanism against such reactive molecules. nih.gov GSTs are a superfamily of enzymes with broad substrate specificity, and while many isoforms can catalyze this conjugation, liver homogenates have been shown to significantly increase the rate of formation for the glutathione conjugate of ethyl acrylate. nih.gov

γ-Glutamyltranspeptidase (GGT) : Following glutathione conjugation, the γ-glutamyl moiety is cleaved from the S-(2-carboxyethyl)glutathione conjugate by GGT, an enzyme primarily located on the outer surface of cell membranes. wikipedia.org

Dipeptidases : The resulting cysteinylglycine (B43971) conjugate is then hydrolyzed by various dipeptidases, which remove the glycine (B1666218) residue to yield S-(2-carboxyethyl)-L-cysteine. wikipedia.org

Cysteine S-conjugate N-acetyltransferase (NAT8) : The final step is the N-acetylation of the free amino group of the cysteine conjugate. This reaction is catalyzed by the microsomal enzyme Cysteine S-conjugate N-acetyltransferase, which has been molecularly identified as N-acetyltransferase 8 (NAT8). nih.govwikipedia.org This enzyme is almost exclusively expressed in the liver and kidney, the primary sites of mercapturic acid formation. nih.govmcw.edu NAT8 is an endoplasmic reticulum membrane-bound protein that utilizes acetyl-CoA as the acetyl group donor. nih.govuniprot.org

Kinetic and Mechanistic Studies of Biotransformation Reactions

The kinetics of the key enzymatic steps have been investigated to understand the efficiency of the mercapturic acid pathway.

GST-mediated Conjugation : The reaction catalyzed by GSTs follows a random sequential kinetic mechanism. nih.gov In vitro studies with ethyl acrylate have determined the second-order rate constant for its non-enzymatic conjugation with glutathione to be 32.8 M⁻¹ min⁻¹. nih.gov While GSTs in most tissues poorly catalyze this specific reaction, liver GSTs provide a significant rate enhancement. nih.gov

N-Acetylation by NAT8 : The final acetylation step is crucial for finalizing the detoxification process. Kinetic studies on human NAT8 using model S-conjugated cysteine substrates provide insight into its efficiency. Although specific data for S-(2-carboxyethyl)-L-cysteine is not available, studies with S-benzyl-L-cysteine reveal the enzyme's kinetic parameters. nih.gov

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| S-benzyl-L-cysteine | Km | 64 ± 16 µM | nih.gov |

| S-benzyl-L-cysteine | Vmax | 4.4 ± 0.3 nmol·min⁻¹·mg⁻¹ | nih.gov |

| Acetyl-CoA | Km | 23 ± 13 µM | nih.gov |

| Acetyl-CoA | Vmax | 3.1 ± 0.6 nmol·min⁻¹·mg⁻¹ | nih.gov |

Substrate Specificity and Enzyme Promiscuity Considerations

The enzymes of the mercapturic acid pathway exhibit varied substrate specificity.

GSTs : This superfamily is known for its exceptionally broad specificity for a wide range of lipophilic, electrophilic substrates. nih.gov This promiscuity allows the organism to detoxify a vast array of xenobiotics. However, the catalytic efficiency can vary significantly between different GST isoforms and substrates.

NAT8 : In contrast to the broad specificity of GSTs, NAT8 is highly specific for the L-cysteine S-conjugates. nih.gov It catalyzes the N-acetylation of the free alpha-amino group of these conjugates. While it can act on various S-substituted L-cysteines, it does not significantly acetylate other amino acids. nih.gov This specificity ensures that the final step of the mercapturic acid pathway is directed toward the correct intermediates.

Metabolic Fate in In Vivo Animal Models

Studies in rodent models, particularly rats, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of precursors that lead to the formation and subsequent elimination of N-Acetyl-S-(2-carboxyethyl)-L-cysteine.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Models

When rats are exposed to precursors like ethyl acrylate or acrylonitrile, these compounds are rapidly absorbed and metabolized. nih.gov The primary route of metabolism for these compounds involves conjugation with glutathione, leading to the formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine, which is then predominantly excreted in the urine. nih.govnih.gov

Absorption : Ethyl acrylate is readily absorbed through the gastrointestinal tract after oral administration and via the respiratory tract upon inhalation. nih.govepa.gov

Distribution : Following absorption, radioactivity from labeled ethyl acrylate is distributed to all major tissues, with the highest concentrations found in the stomach, intestine, liver, and kidney. nih.gov

Metabolism : The major metabolic pathway for both ethyl acrylate and acrylonitrile in rats is the mercapturic acid pathway, accounting for over two-thirds of acrylonitrile metabolism. nih.gov A significant portion of ethyl acrylate is also hydrolyzed and metabolized to CO₂, which is exhaled. nih.govwho.int

Excretion : Urine is the main route of excretion for the mercapturic acid metabolites. cdc.gov Studies have quantified the excretion of N-Acetyl-S-(2-carboxyethyl)-L-cysteine and other metabolites following administration of the parent compounds.

| Parent Compound | Dose/Route | Metabolite/Excreta | % of Administered Dose | Source |

|---|---|---|---|---|

| Ethyl Acrylate | Intraperitoneal | N-Acetyl-S-(2-carboxyethyl)cysteine (in urine) | ~11% | nih.gov |

| Ethyl Acrylate | 2-200 mg/kg (Oral) | Total in Urine | 8 - 28% | who.int |

| Ethyl Acrylate | 100-400 mg/kg (Oral) | CO₂ (Exhaled) | ~70% (in 24h) | nih.gov |

| Acrylonitrile | 5 ppm (Inhalation) | Total in Urine | 68% (in 220h) | cdc.gov |

Pathways of Catabolism and Further Derivatization

Once formed, N-Acetyl-S-(2-carboxyethyl)-L-cysteine is primarily regarded as a terminal detoxification product destined for urinary excretion. tandfonline.com However, some further metabolic transformations can occur.

Ester Hydrolysis : When formed from acrylate esters, the mercapturic acid can exist in two forms: N-acetyl-S-(2-carboxyethyl)cysteine and its corresponding ester (e.g., N-acetyl-S-(2-carboxyethyl) cysteine ethyl ester). nih.govnih.gov The hydrolysis of the ester group can occur either before or after the glutathione conjugation and subsequent processing, representing a key derivatization step. nih.gov

Deacetylation : Mercapturic acids can undergo deacetylation by enzymes known as aminoacylases, which would convert N-Acetyl-S-(2-carboxyethyl)-L-cysteine back to S-(2-carboxyethyl)-L-cysteine. researchgate.net This deacetylation primarily occurs in the kidney and could potentially allow the cysteine conjugate to be re-acetylated or enter other metabolic pathways, though this is generally considered a minor route. researchgate.netnih.gov

Oxidation : The sulfur atom in the cysteine moiety is susceptible to oxidation. The precursor, S-(2-carboxyethyl)-L-cysteine, is known to be oxidized to S-(2-carboxyethyl)-L-cysteine sulfoxide (B87167). nih.gov It is plausible that N-Acetyl-S-(2-carboxyethyl)-L-cysteine could undergo a similar S-oxidation reaction as part of its catabolism before excretion.

Influence of Genetic and Environmental Factors on Animal Metabolism

The efficiency of N-Acetyl-S-(2-carboxyethyl)-L-cysteine formation and excretion can be significantly influenced by both genetic and environmental factors.

Genetic Factors:

Genetic polymorphisms in the enzymes of the mercapturic acid pathway, particularly GSTs and NATs, can lead to inter-individual variations in the metabolism of xenobiotics. nih.gov

GST Polymorphisms: Variations in GST genes, such as null genotypes for GSTM1 and GSTT1, can result in decreased or absent enzyme activity. nih.gov This can impair the initial conjugation of xenobiotics with glutathione, potentially leading to increased toxicity and altered levels of downstream metabolites like N-Acetyl-S-(2-carboxyethyl)-L-cysteine. Individuals with these polymorphisms may exhibit different susceptibility to the harmful effects of chemicals that are detoxified via this pathway. nih.gov

| Gene | Polymorphism Type | Consequence on Metabolism | Potential Impact on N-Acetyl-S-(2-carboxyethyl)-L-cysteine Levels |

| GSTM1 | Null genotype (gene deletion) | No enzyme activity | Altered formation from precursor xenobiotics |

| GSTT1 | Null genotype (gene deletion) | No enzyme activity | Altered formation from precursor xenobiotics |

| GSTP1 | Single Nucleotide Polymorphisms (SNPs) | Altered enzyme activity | Modified rate of formation |

| NAT2 | Various SNPs | Slow, intermediate, or rapid acetylation | Altered rate of final N-acetylation step |

Environmental Factors:

Environmental factors can also modulate the metabolism of N-Acetyl-S-(2-carboxyethyl)-L-cysteine.

Exposure to Xenobiotics: The primary environmental factor is exposure to the precursor compounds, such as acrylates and acrylonitrile. Occupational exposure in industries like plastics and adhesives manufacturing is a significant source. researchgate.net Tobacco smoke is another major source of acrylonitrile exposure for the general population. researchgate.net

Diet: Dietary components can influence the activity of detoxification enzymes. For instance, a low-protein diet has been shown to lower hepatic glutathione concentrations in rats exposed to cigarette smoke, which could impact the formation of mercapturic acids. nih.gov Conversely, supplementation with N-acetyl-L-cysteine (NAC) can enhance glutathione levels. nih.gov

Co-exposure to other chemicals: The presence of other xenobiotics can competitively inhibit or induce the enzymes involved in the mercapturic acid pathway, thereby affecting the metabolism of a specific compound.

Interplay with Endogenous Biochemical Processes

As a product of detoxification, N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a component of the body's response to chemical insults and is closely linked to several key endogenous biochemical processes.

Contribution to the Endogenous Mercapturome

The "mercapturome" refers to the complete set of mercapturic acids and their precursors found in a biological system. N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a component of this mercapturome, and its presence and concentration can provide valuable information about an individual's exposure to specific electrophilic compounds. The urinary mercapturomic profile can serve as a non-invasive tool for assessing chemical exposure and the activity of detoxification pathways.

Linkages to Oxidative Stress and Detoxification Mechanisms in Cellular Systems

The formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a direct consequence of the body's detoxification mechanisms against electrophilic compounds that can otherwise cause oxidative stress. By conjugating with glutathione, these reactive molecules are neutralized, preventing them from damaging cellular components like DNA, proteins, and lipids. nih.gov

While N-Acetyl-S-(2-carboxyethyl)-L-cysteine itself is an end-product of detoxification, its precursor, N-acetyl-L-cysteine (NAC), is a well-known antioxidant that can directly scavenge reactive oxygen species (ROS) and replenish intracellular glutathione levels. nih.gov The production of mercapturic acids is therefore an indicator of an active defense against oxidative insults. Studies have shown that NAC can improve the redox status in various models of oxidative stress. nih.gov

| Cellular Process | Linkage to N-Acetyl-S-(2-carboxyethyl)-L-cysteine |

| Detoxification | It is a terminal product of the mercapturic acid pathway, a major route for xenobiotic detoxification. |

| Oxidative Stress | Its formation signifies the neutralization of electrophiles that can induce oxidative stress. |

| Glutathione Metabolism | Its synthesis is dependent on the availability of glutathione. |

Interaction with Other Sulfur Amino Acid Pathways

The metabolism of N-Acetyl-S-(2-carboxyethyl)-L-cysteine is interconnected with the broader network of sulfur amino acid metabolism.

Cysteine and Methionine Metabolism: Cysteine is a central molecule in sulfur metabolism and is the precursor for glutathione synthesis. The availability of cysteine can therefore be a rate-limiting factor for the mercapturic acid pathway. Methionine, an essential amino acid, can be converted to cysteine through the transsulfuration pathway. illinois.edu Studies in rats have shown that dietary N-acetyl-L-cysteine can serve as a source of cysteine. illinois.edu The precursor of the subject compound, S-(2-carboxyethyl)-L-cysteine, has been shown in vitro to induce an amino acid stress response that can be moderated by cysteine and methionine. nih.gov

The intricate metabolic journey of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 highlights its importance as a biomarker of exposure and a product of a crucial detoxification pathway. Its formation and excretion are influenced by a complex interplay of genetic and environmental factors, and its presence is a testament to the body's continuous defense against chemical insults, with deep connections to oxidative stress and sulfur amino acid metabolism.

Advanced Analytical Methodologies and Applications of N Acetyl S 2 Carboxyethyl L Cysteine D3

Quantitative Analysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, leveraging a stable isotope-labeled version of the analyte as an internal standard. N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is an ideal internal standard for this purpose due to its chemical and physical properties being nearly identical to the endogenous analyte, N-Acetyl-S-(2-carboxyethyl)-L-cysteine. This similarity ensures that it behaves the same way during sample extraction, derivatization, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

The development of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is fundamental for the sensitive and specific quantification of biomarkers from intricate biological samples. In this context, this compound is added to samples at a known concentration at the earliest stage of preparation. This allows for accurate correction of analyte losses during sample processing and compensates for matrix-induced signal suppression or enhancement. nih.gov

Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov The use of the d3-labeled internal standard is critical for achieving the high levels of accuracy and precision required. For instance, a study on a similar N-acetylated cysteine derivative demonstrated that the isotope-dilution technique provides a complete correction for extraction recovery for each sample, achieving an accuracy indistinguishable from 100%. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase C18 Column | Separation of the analyte from other matrix components. insights.bio |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid | To achieve optimal peak shape and separation. insights.bio |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Efficiently ionizes the acidic analyte and internal standard. |

| MS/MS Transitions | Specific precursor-to-product ion transitions for both analyte and d3-standard | Provides high selectivity and specificity for quantification. |

| Internal Standard | this compound | Corrects for matrix effects and procedural losses. nih.gov |

This table is for illustrative purposes and specific parameters would be optimized for the particular application.

The efficiency of electrospray ionization is paramount for achieving maximum sensitivity in LC-MS/MS analysis. ESI parameters are carefully optimized to ensure stable and efficient generation of gas-phase ions for both the analyte and this compound. Key parameters include the nebulizer gas pressure, drying gas flow rate and temperature, and capillary and skimmer voltages. nih.gov Optimization of these factors is crucial to maximize the formation of the desired precursor ions and minimize in-source fragmentation, which could otherwise lead to inaccurate quantification. nih.gov The goal is to find a set of conditions that provides the best signal-to-noise ratio for the specific m/z transitions of both the analyte and its deuterated internal standard.

Table 2: Key ESI Parameters and Their Impact

| ESI Parameter | Effect on Analysis | Optimization Goal |

|---|---|---|

| Nebulizer Gas Pressure | Affects the droplet size in the electrospray; crucial for ion production. nih.gov | Adjust for a stable and fine spray to maximize ion signal. |

| Drying Gas Flow & Temp | Aids in solvent evaporation and desolvation of ions. | Optimize to prevent incomplete desolvation or thermal degradation of the analyte. |

| Capillary Voltage | Drives the electrospray process and ion formation. | Set to a level that maximizes signal intensity without causing electrical discharge. |

| Fragmentor/Skimmer Voltage | Influences ion transmission and can induce in-source fragmentation. nih.gov | Optimize to maximize precursor ion intensity while minimizing unwanted fragmentation. nih.gov |

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers, offers enhanced selectivity for quantitative analysis in highly complex matrices. HRMS provides very high mass accuracy, allowing the mass spectrometer to distinguish between the analyte and interfering compounds that may have the same nominal mass (isobaric interferences). By measuring the exact mass of the precursor and product ions for both N-Acetyl-S-(2-carboxyethyl)-L-cysteine and its d3-labeled standard, this technique significantly reduces the risk of reporting falsely elevated concentrations due to background noise. This level of selectivity is particularly valuable in untargeted metabolomics or when analyzing samples with a high degree of complexity.

Table 3: Exact Mass Data for Analyte and Internal Standard

| Compound | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | C₈H₁₃NO₅S | 235.0514 |

Exact masses are calculated based on the most abundant isotopes.

Chromatographic Separation Techniques for Complex Biological Matrices

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it reduces ion suppression and separates the analyte of interest from isomers and other interfering substances present in biological matrices like plasma, urine, or cell lysates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of a broad range of molecules, including polar compounds like N-acetylated amino acids. ijper.org In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). insights.bio

For a polar compound such as N-Acetyl-S-(2-carboxyethyl)-L-cysteine, retention on a C18 column can be challenging. To achieve adequate retention and good peak shape, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA). insights.bio The deuterated internal standard, this compound, has virtually identical chromatographic properties and will co-elute with the unlabeled analyte, which is a requirement for effective isotope dilution analysis.

Table 4: Principles of RP-HPLC for Polar Analytes

| Component | Principle | Relevance to N-Acetyl-S-(2-carboxyethyl)-L-cysteine |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18) | Analyte retention is based on hydrophobic interactions. |

| Mobile Phase | Polar (e.g., Water/Acetonitrile) | A higher percentage of the aqueous component increases retention of polar analytes. |

| Elution | Increasing the organic solvent percentage elutes the analyte. | Gradient elution is often used for complex samples. ijper.org |

| Additives (e.g., Formic Acid) | Suppresses the ionization of acidic groups, increasing hydrophobicity and retention. | Improves peak shape and retention time. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful separation technique particularly suited for highly polar and hydrophilic compounds that are poorly retained by RP-HPLC. chromatographyonline.comnih.gov HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amino, amide, or zwitterionic functional groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.comsigmaaldrich.com

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov As N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a polar metabolite, HILIC can provide excellent retention and separation from other components in biological fluids. nih.gov The elution order in HILIC is generally the inverse of RP-HPLC, with more polar compounds being retained longer. chromatographyonline.com The this compound internal standard would exhibit the same HILIC retention behavior as the analyte, making this technique fully compatible with isotope dilution mass spectrometry.

Table 5: Comparison of HILIC and RP-HPLC

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Silica, Amide) |

| Mobile Phase | High aqueous content | High organic content (e.g., >70% Acetonitrile) |

| Retention Mechanism | Hydrophobic interactions | Partitioning into an aqueous layer on the stationary phase. nih.gov |

| Elution Order | Nonpolar compounds retained longer | Polar compounds retained longer. chromatographyonline.com |

| Ideal Analytes | Nonpolar to moderately polar compounds | Highly polar and hydrophilic compounds. nih.gov |

Coupling with Mass Spectrometry (LC-MS/MS, GC-MS) for Comprehensive Profiling

The precise and sensitive quantification of this compound in complex biological matrices is predominantly achieved by coupling chromatographic separation techniques with mass spectrometry. This combination allows for the separation of the analyte from other sample components, followed by its highly specific detection and quantification based on its mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology involves the separation of the compound using liquid chromatography, followed by its ionization and subsequent detection by a tandem mass spectrometer. This technique offers high sensitivity and specificity, making it ideal for detecting low-abundance metabolites in biological samples. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it helps to correct for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. While GC-MS can provide excellent chromatographic resolution and sensitive detection, the additional sample preparation step can introduce variability.

Applications in Targeted and Untargeted Metabolomics Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. This compound plays a significant role in both targeted and untargeted metabolomics approaches. acs.org In targeted metabolomics, researchers focus on quantifying a predefined set of metabolites, whereas untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample. nih.gov

Biomarker Discovery in Experimental Models of Exposure or Disease

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a known metabolite of several xenobiotics and can be indicative of exposure to certain environmental toxins or drugs. Its deuterated analogue, this compound, is an ideal internal standard for accurately quantifying the endogenous levels of the non-deuterated compound in biological samples. This accurate quantification is critical in biomarker discovery studies, where subtle changes in metabolite levels can be indicative of a disease state or exposure to a harmful substance.

For instance, in experimental models of toxicant exposure, precise measurement of N-Acetyl-S-(2-carboxyethyl)-L-cysteine can help in identifying and validating it as a biomarker of that exposure. The use of a stable isotope-labeled internal standard like this compound ensures the reliability of these measurements, which is paramount for the validation of potential biomarkers.

Flux Analysis and Metabolic Pathway Mapping Using Deuterated Tracers

Stable isotope tracers, such as deuterated compounds, are instrumental in metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing a labeled compound into a system and tracking the incorporation of the label into downstream metabolites, researchers can map and quantify the flow of molecules through metabolic pathways. nih.gov

While direct studies detailing the use of this compound as a tracer for flux analysis are not widely published, the principles of using deuterated tracers are well-established. For example, if N-Acetyl-S-(2-carboxyethyl)-L-cysteine were part of a larger metabolic network, introducing this compound would allow researchers to trace the fate of the "d3" label and thereby elucidate the metabolic pathways it participates in. This approach is invaluable for understanding the dynamic nature of metabolism in both health and disease.

Methodological Challenges in Quantifying Low-Abundance Metabolites

A significant challenge in metabolomics is the accurate quantification of low-abundance metabolites in complex biological matrices. nih.gov These matrices contain a vast number of compounds at widely varying concentrations, which can interfere with the detection of the analyte of interest. mdpi.com

Several factors contribute to this challenge:

Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov

Low Signal-to-Noise Ratio: The low concentration of the analyte can result in a weak signal that is difficult to distinguish from background noise.

Analyte Stability: Low-abundance metabolites can be prone to degradation during sample collection, storage, and preparation.

The use of a stable isotope-labeled internal standard like this compound is a key strategy to mitigate some of these challenges. Because the internal standard is chemically identical to the analyte, it experiences similar matrix effects and losses during sample preparation. By comparing the signal of the analyte to that of the known concentration of the internal standard, more accurate and precise quantification can be achieved.

Below is an interactive data table summarizing the analytical methodologies and their applications for this compound.

| Analytical Methodology | Key Features | Applications |

| LC-MS/MS | High sensitivity and specificity; suitable for non-volatile compounds. | Targeted quantification in biomarker discovery; core of many metabolomics platforms. |

| GC-MS | High chromatographic resolution; may require derivatization. | Analysis of volatile and semi-volatile compounds; can be used for specific targeted assays. |

| Targeted Metabolomics | Focuses on a predefined set of metabolites. | Biomarker validation; hypothesis testing. |

| Untargeted Metabolomics | Aims to profile all measurable metabolites. | Biomarker discovery; hypothesis generation. |

| Metabolic Flux Analysis | Uses stable isotope tracers to measure reaction rates. | Mapping metabolic pathways; understanding metabolic regulation. |

Biochemical and Mechanistic Investigations of N Acetyl S 2 Carboxyethyl L Cysteine in Experimental Systems

Investigation in In Vitro Cellular Models

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a mercapturic acid, a class of compounds representing the final step in a major detoxification pathway for electrophilic substances. tandfonline.comwikipedia.org The formation and transport of these molecules involve a multi-step process that is crucial for cellular protection.

The process begins inside a cell when an electrophilic compound is conjugated with glutathione (B108866) (GSH). niscpr.res.in This newly formed GSH-S-conjugate is then actively transported out of the cell into the bloodstream. nih.gov From circulation, the conjugate is primarily processed at the external membranes of kidney proximal tubular cells and, to a lesser extent, hepatocytes. nih.gov

The subsequent metabolites, specifically cysteine-S-conjugates, require cellular uptake to complete the detoxification process. This uptake into renal and liver cells is mediated by various transporters, including organic anion transport polypeptides and cystine/cysteine transporters. nih.gov The final step, N-acetylation to form the mercapturic acid, occurs within these cells before the final product is effluxed for urinary excretion. nih.gov

The cysteine moiety within S-(2-carboxyethyl)-L-cysteine and its N-acetylated form endows these molecules with antioxidant properties. cymitquimica.com These compounds can participate in redox reactions and help protect cells from oxidative stress.

In one in vitro model, S-(2-carboxyethyl)-L-cysteine (β-CEC) demonstrated protective antioxidant effects. semanticscholar.org The study found that it could inhibit the cytotoxic stress induced by copper oxide (CuO) nanoparticles and acted as an antioxidant in a copper-dependent oxidative DNA degradation assay. semanticscholar.org This protective capacity is attributed to its ability to engage in chemical interactions that neutralize reactive species, including the chelation of metal ions that can catalyze oxidative reactions. cymitquimica.com

A key mechanism by which cysteine-containing molecules exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Studies using renal tubular epithelial cells (RTECs) have shown that S-(2-carboxyethyl)-L-cysteine (β-CEC) is capable of activating this critical cytoprotective pathway. While not acutely cytotoxic on its own, β-CEC was found to induce a significant transcriptional response from the Nrf2 pathway. semanticscholar.org In the same cellular model, β-CEC was also observed to induce amino acid stress signaling, a response that could be moderated by co-treatment with other amino acids such as cysteine, methionine, histidine, and tryptophan. semanticscholar.org

| In Vitro Model | Compound Tested | Concentration | Observed Effect | Reference |

| Rat Renal Tubular Epithelial Cells (RTECs) | S-(2-carboxyethyl)-L-cysteine (β-CEC) | High concentrations | Mild activation of the Nrf2 antioxidant pathway | semanticscholar.org |

| Rat Renal Tubular Epithelial Cells (RTECs) | S-(2-carboxyethyl)-L-cysteine (β-CEC) | Not specified | Induction of amino acid stress signaling pathway | semanticscholar.org |

| Chemical Assay | S-(2-carboxyethyl)-L-cysteine (β-CEC) | 1 mM | Antioxidant activity in a copper-dependent oxidative DNA degradation assay | semanticscholar.org |

Mechanistic Studies in Animal Models

Mercapturic acids are well-established urinary biomarkers for assessing exposure to xenobiotic compounds. wikipedia.org N-Acetyl-S-(2-carboxyethyl)-L-cysteine or its precursor is formed in animal models following exposure to specific industrial chemicals, notably acrylamide (B121943) and acrylonitrile (B1666552). semanticscholar.orgresearchgate.net

The metabolic pathway involves the conjugation of these electrophilic compounds with glutathione, followed by enzymatic processing that ultimately yields the corresponding mercapturic acid, which is then excreted in the urine. researchgate.net Toxicokinetic studies in rats have demonstrated that mercapturic acid metabolites are crucial short-term exposure biomarkers for evaluating the in vivo toxicity of acrylamide. nih.govnih.gov The measurement of these metabolites in urine provides a reliable, non-invasive method to quantify internal exposure levels. nih.gov

Following exposure to parent compounds like acrylamide, N-Acetyl-S-(2-carboxyethyl)-L-cysteine and related mercapturic acids are predominantly detected and quantified in urine. nih.govnih.gov Studies in rats have provided detailed toxicokinetic profiles, showing that these metabolites are major contributors to the total excreted products of acrylamide. nih.gov

For instance, after oral administration of acrylamide to rats, the cumulative urinary excretion of all mercapturic acid metabolites accounted for a significant percentage of the total dose, demonstrating the importance of this pathway in the detoxification and elimination of the compound. nih.gov

Beyond its role as a biomarker, the precursor S-(2-carboxyethyl)-L-cysteine has been studied in rats for its direct biochemical effects when ingested as a natural constituent of certain foods, such as Acacia seeds. medchemexpress.comchemsrc.com In these studies, dietary S-(2-carboxyethyl)-L-cysteine was found to negatively affect casein protein utilization, suppress growth rates induced by methionine, and significantly increase plasma urea (B33335) levels. medchemexpress.comchemsrc.com

| Animal Model | Exposure Compound | Biofluid/Tissue | Finding | Reference |

| Rats | Acrylamide | Urine | Cumulative excretion of mercapturic acid metabolites accounts for 38.4-73.0% of total in vivo metabolites. | nih.gov |

| Rats | S-(2-carboxyethyl)-L-cysteine (from Acacia seed) | Plasma | Suppressed methionine-induced growth rate, negative effect on plasma amino acid levels, and increased plasma urea. | medchemexpress.comchemsrc.com |

Comparative Metabolomics in Disease Progression Models

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a terminal metabolite of the mercapturic acid pathway, primarily involved in the detoxification of xenobiotics such as acrylate (B77674) esters. Its urinary levels are utilized as a biomarker for assessing exposure to such industrial compounds. In the broader context of disease, metabolites of the mercapturic acid pathway are increasingly studied for their roles and as potential biomarkers in various pathological conditions. While studies specifically detailing the progression of N-Acetyl-S-(2-carboxyethyl)-L-cysteine in disease models are specific, the role of related N-acetyl-L-cysteine (NAC) conjugates and the mercapturic acid pathway has been investigated in models of inflammatory and neurodegenerative diseases. nih.govmdpi.com

For instance, NAC itself has been shown to attenuate neuroinflammation and disease progression in an experimental autoimmune encephalomyelitis (EAE) model in rats, which is a model for multiple sclerosis. nih.gov It achieves this by reducing the infiltration of mononuclear cells into the central nervous system and shifting the immune response towards an anti-inflammatory profile. nih.gov Studies on related mercapturic acids, such as N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA), a metabolite of 1,3-butadiene, have linked higher urinary levels with an increased risk for cardiovascular disease.

The table below illustrates how related mercapturic acid levels have been observed in different exposure and disease contexts, providing a framework for the potential application of N-Acetyl-S-(2-carboxyethyl)-L-cysteine as a biomarker in comparative metabolomics.

| Metabolite | Associated Condition / Exposure | Observation in Experimental Models / Human Studies | Potential Implication |

|---|---|---|---|

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | Acrylate Ester Exposure | Urinary levels directly correlate with exposure levels in rat models. | Biomarker of occupational or environmental exposure. |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) | Acrylonitrile Exposure (e.g., Smoking) | Elevated levels (e.g., 812 ng/mg creatinine) are found in high-exposure groups. | Biomarker for exposure to a known industrial carcinogen. |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) | 1,3-Butadiene Exposure (e.g., Vehicle Exhaust) | Higher urinary concentrations correlate with increased risk for cardiovascular disease and cancer. | Biomarker of exposure and potential disease risk. |

| N-Acetyl-L-cysteine (NAC) Treatment | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated clinical disease and reduced CNS inflammation in Lewis rats. nih.gov | Therapeutic potential in modulating neuroinflammatory diseases. |

Interactions with Other Metabolites and Biochemical Structures

The metabolism of cysteine S-conjugates is not limited to the formation of mercapturic acids for excretion. A critical alternative pathway involves pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases. nih.govwikipedia.org These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.gov The substrate for this reaction is the precursor S-(2-carboxyethyl)-L-cysteine, before the final N-acetylation step that forms the titular compound. nih.govnih.gov

The reaction catalyzed by β-lyase converts the cysteine S-conjugate into pyruvate, ammonia, and a reactive thiol fragment (RSH). nih.govdrugbank.com

L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate wikipedia.org

The implication of this pathway is profound and context-dependent. For many endogenous and some exogenous compounds, it is a standard part of metabolism. However, for certain xenobiotics, particularly halogenated alkenes, the β-lyase pathway is a mechanism of "bioactivation" or toxification. nih.govdrugbank.com The glutathione conjugation and subsequent processing to a cysteine conjugate are initially detoxification steps. However, the thiol generated by β-lyase can be a highly reactive electrophile, capable of binding to cellular macromolecules and causing toxicity, especially nephrotoxicity. nih.govnih.gov Therefore, the interplay between the N-acetylation pathway (leading to the formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine for excretion) and the β-lyase pathway is a critical determinant of the ultimate toxicological outcome of exposure to certain xenobiotics. nih.gov

N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo oxidation at the sulfur atom to form sulfoxide (B87167) derivatives. nih.gov The oxidation of the precursor, S-(2-carboxyethyl)-L-cysteine, with hydrogen peroxide results in a mixture of two diastereomers of S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO), due to the creation of a new chiral center at the sulfur atom. nih.gov The N-acetylated form is also known to form a corresponding sulfoxide. nih.gov

These oxidized metabolites are not inert and can possess distinct biological activities compared to the parent compound. In vitro studies using renal tubular epithelial cells have compared the activity of S-(2-carboxyethyl)-L-cysteine (β-CEC), a close structural analog, and its sulfoxide derivative (β-CECO). nih.gov Both compounds were found to be non-cytotoxic and could activate the antioxidant Nrf2 pathway, a key regulator of cellular defense against oxidative stress. However, a key difference was observed in their effect on amino acid stress signaling; the parent compound β-CEC induced this pathway, while the sulfoxide derivative did not. nih.gov Furthermore, β-CEC demonstrated a protective effect against cytotoxicity induced by platinum-based drugs like cisplatin (B142131) and oxaliplatin, an effect not reported for the sulfoxide. nih.gov

The table below summarizes the comparative biological activities of the parent cysteine conjugate and its sulfoxide derivative based on in vitro findings.

| Biological Activity / Endpoint | S-(2-carboxyethyl)-L-cysteine (Parent Compound) | S-(2-carboxyethyl)-L-cysteine Sulfoxide (Oxidized Derivative) |

|---|---|---|

| Acute Cytotoxicity | Not observed. nih.gov | Not observed. nih.gov |

| Activation of Nrf2 Antioxidant Pathway | Yes. nih.gov | Yes. nih.gov |

| Induction of Amino Acid Stress Signaling | Yes. nih.gov | No. nih.gov |

| Protection against Cisplatin-induced Cytotoxicity | Yes. nih.gov | Not reported. nih.gov |

Future Research Horizons for N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3: A Roadmap for Innovation

This compound (NAc-2-CEC-d3) serves as a critical analytical tool, primarily as an internal standard for the quantification of its endogenous, non-labeled counterpart, N-Acetyl-S-(2-carboxyethyl)-L-cysteine (NAc-2-CEC). NAc-2-CEC is a mercapturic acid metabolite that can provide insights into xenobiotic exposure and various physiological and pathological states. While the current utility of the deuterated form is established, its future potential is intrinsically linked to advancements in analytical science, biochemistry, and computational biology. This article explores the prospective research directions and unexplored avenues that could enhance the application and understanding of NAc-2-CEC-d3.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this deuterated mercapturic acid in urine or plasma. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the metabolite from matrix interferences .

- Isotopic Dilution : Use of deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability .

- Quality Control : Adherence to NHANES protocols for limit of detection (LLOD: 6.96 µg/L) and bias adjustments to ensure reproducibility .

Q. How is this compound synthesized for use as an internal standard?

- Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or acetyl groups) via:

- Deuterated Reagents : Reaction of L-cysteine-d3 with 2-carboxyethylating agents (e.g., acrylate derivatives) under controlled pH and temperature .

- Purification : Reverse-phase chromatography to isolate the deuterated compound, ensuring >98% isotopic purity for analytical accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of N-Acetyl-S-(2-carboxyethyl)-L-cysteine across species?

- Methodological Answer : Contradictions arise from interspecies differences in detoxification enzymes (e.g., guinea pigs vs. humans). To address this:

- Comparative Studies : Conduct parallel in vitro assays using liver microsomes from humans and rodents to compare glutathione conjugation efficiency .

- Epoxide Analysis : Investigate whether methyl acrylate forms reactive epoxides in specific models, as conflicting data exist on epoxide-derived hydroxymercapturic acids .

- Multi-Omics Integration : Combine metabolomics with proteomics to map species-specific glutathione-S-transferase (GST) isoforms involved in metabolite formation .

Q. What experimental strategies optimize the use of deuterated analogs in isotope dilution mass spectrometry for this compound?

- Methodological Answer :

- Co-Elution Testing : Ensure the deuterated standard and target analyte share identical retention times to avoid quantification errors due to matrix shifts .

- Stability Studies : Validate the deuterated compound’s stability under storage conditions (-80°C) and during sample processing (e.g., freeze-thaw cycles) .

- Cross-Validation : Compare results from deuterated standards with non-deuterated analogs spiked into blank matrices to confirm linearity and recovery rates .

Q. How should researchers design studies to account for inter-individual variability in urinary excretion of this metabolite?

- Methodological Answer :

- Cohort Stratification : Group participants by genetic polymorphisms in GST genes (e.g., GSTP1 Ile105Val) linked to variable detoxification capacity .

- Time-Series Sampling : Collect urine at multiple time points post-exposure (e.g., 20 min, 40 min) to capture kinetic differences in metabolite excretion .

- Covariate Adjustment : Use multivariate regression to control for confounders like smoking status, diet, and renal function, which influence urinary concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.